3-Methyl-1-(1,3-thiazol-2-yl)piperazine
Overview
Description
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiazole and a piperazine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound that has been found to have significant biological activityIt’s known that benzothiazole derivatives, which include this compound, have shown potent inhibition againstM. tuberculosis .
Mode of Action
It’s known that benzothiazole derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
tuberculosis , suggesting that they may have significant antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-chlorothiazole with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-1-(1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
1-(1,3-Thiazol-2-yl)piperazine: Lacks the methyl group on the piperazine ring.
2-(Piperazin-1-yl)thiazole: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-(1,3-thiazol-2-yl)piperazine is unique due to the presence of both a thiazole and a piperazine ring, which imparts distinct chemical and biological properties. The methyl group on the piperazine ring can also influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSBSJOPQYMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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